molecular formula C14H16N6 B1141420 3,6-Bis(3,5-dimethyl-1H-pyrazol-1-yl)-1,2,4,5-tetrazine CAS No. 30169-25-6

3,6-Bis(3,5-dimethyl-1H-pyrazol-1-yl)-1,2,4,5-tetrazine

Cat. No. B1141420
Key on ui cas rn: 30169-25-6
M. Wt: 268.32 g/mol
InChI Key: MCBFBEQRHJQQBF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US07582273B1

Procedure details

The invention also includes a method for preparing 3,6-di(azido)-1,2,4,5-tetrazine. The method involves reacting 3,6-bis(3,5-dimethylpyrazol-1-yl)-1,2,4,5-tetrazine with NH2NH2.H2O to form 3,6-di(hydrazino)-1,2,4,5-tetrazine (DHT), then reacting the 3,6-di(hydrazino)-1,2,4,5-tetrazine with an aqueous hydrochloric acid solution of NaNO2, thereby forming a crude reaction product comprising 3,6-di(azido)-1,2,4,5-tetrazine and solid impurities, and extracting the 3,6-di(azido)-1,2,4,5-tetrazine away from the impurities in the crude reaction product.
Name
3,6-di(azido)-1,2,4,5-tetrazine
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
3,6-bis(3,5-dimethylpyrazol-1-yl)-1,2,4,5-tetrazine
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[N:1]([C:4]1[N:5]=[N:6][C:7]([N:10]=[N+:11]=[N-])=[N:8][N:9]=1)=[N+:2]=[N-].CC1C=C(C)N(C2N=NC(N3C(C)=CC(C)=N3)=NN=2)N=1.NN.O>>[NH:1]([C:4]1[N:5]=[N:6][C:7]([NH:10][NH2:11])=[N:8][N:9]=1)[NH2:2] |f:2.3|

Inputs

Step One
Name
3,6-di(azido)-1,2,4,5-tetrazine
Quantity
0 (± 1) mol
Type
reactant
Smiles
N(=[N+]=[N-])C=1N=NC(=NN1)N=[N+]=[N-]
Step Two
Name
3,6-bis(3,5-dimethylpyrazol-1-yl)-1,2,4,5-tetrazine
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC1=NN(C(=C1)C)C=1N=NC(=NN1)N1N=C(C=C1C)C
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
NN.O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
N(N)C=1N=NC(=NN1)NN

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.